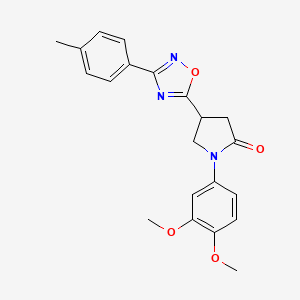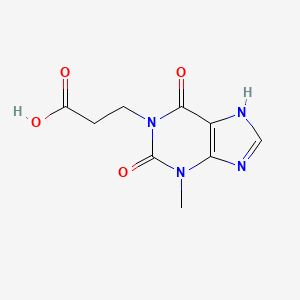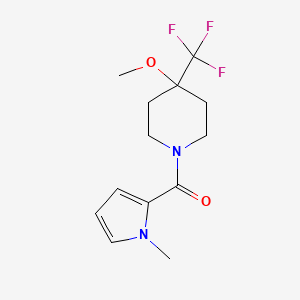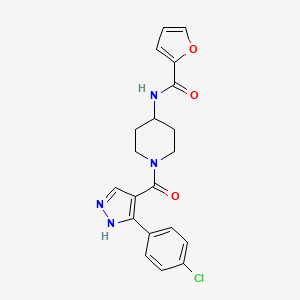
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F4N3O2 and its molecular weight is 397.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- The compound has been involved in the development of novel antagonists targeting P2X7 receptors, potentially beneficial for the treatment of mood disorders. This is evident from a study where a similar compound showed robust receptor occupancy and good tolerability in preclinical species, leading to its selection as a clinical candidate for phase I clinical trials (Chrovian et al., 2018).
Structural and Conformational Analysis
- Research has focused on understanding the structural characteristics of similar compounds through FTIR, NMR, mass spectrometry, and X-ray diffraction. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound were subjected to crystallographic and conformational analyses to reveal their molecular structures, which were further investigated using density functional theory (DFT) (Huang et al., 2021).
Molecular Synthesis and Characterization
- Synthesis methodologies have been developed for related compounds, utilizing approaches such as click chemistry, to create novel molecules with potential pharmacokinetic applications. For instance, a study focused on synthesizing a compound using click chemistry and then analyzing its cytotoxicity and binding with human serum albumin for future biological applications (Govindhan et al., 2017).
Exploration of Biological Activities
- Compounds with similar structural frameworks have been investigated for their antibacterial activities, demonstrating effectiveness against a range of gram-positive and gram-negative bacteria. This is exemplified by a study on a new fluorinated compound of the oxacin family, showing promising antibacterial properties (Stefancich et al., 1985).
Photoinduced Oxidative Annulation
- Research in organic chemistry has utilized photoinduced direct oxidative annulation techniques to synthesize highly functionalized ethanones, similar to the compound . This approach allows for the creation of complex polyheterocyclic structures without the need for transition metals and oxidants (Zhang et al., 2017).
properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O2/c1-2-15-17(20)18(25-11-24-15)28-14-6-7-26(10-14)16(27)9-12-4-3-5-13(8-12)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQZNYQLVCZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2453396.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)

![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)
![6-Propyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2453410.png)


![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)

![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)